N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(1-(Furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative featuring a furan-substituted propan-2-ylamine moiety.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-15(13-16-11-12-23-14-16)21-20(22)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12,14-15H,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRJFEWIZMVRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The biphenyl moiety is efficiently constructed via palladium-catalyzed cross-coupling. For example, 4-bromobenzoic acid reacts with phenylboronic acid under Suzuki conditions:
Reagents : Pd(PPh₃)₄ (1 mol%), Na₂CO₃ (2 eq.), ethanol/water (3:1).
Conditions : 80°C, 12 h.
Yield : 85–92%.
Alternative Routes
- Ullmann Coupling : Copper-catalyzed coupling of iodobenzene with 4-iodobenzoic acid (60–70% yield).
- Grignard Reaction : Less favored due to lower regioselectivity.
Synthesis of 1-(Furan-3-yl)propan-2-amine
Reductive Amination of Furan-3-ylacetone
Furan-3-ylacetone undergoes reductive amination with ammonium acetate:
Reagents : NH₄OAc, NaBH₃CN, MeOH.
Conditions : RT, 6 h.
Yield : 70–75%.
Nitrile Reduction Pathway
Furan-3-ylacetonitrile is reduced to the primary amine using LiAlH₄:
Reagents : LiAlH₄ (2 eq.), THF.
Conditions : Reflux, 4 h.
Yield : 65%.
Challenges and Optimization
- Steric Hindrance : Bulky furan substituents reduce reaction rates in reductive amination.
- Catalytic Hydrogenation : Using Ir/(S,S)-f-Binaphane catalysts improves enantioselectivity (up to 90% ee) for chiral analogs.
Amide Bond Formation
Carbodiimide-Mediated Coupling
Activation of biphenyl-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Reagents : EDC (1.2 eq.), HOBt (1.1 eq.), DMF.
Conditions : 0°C → RT, 12 h.
Yield : 88–92%.
Acid Chloride Route
Biphenyl-4-carbonyl chloride reacts with 1-(furan-3-yl)propan-2-amine:
Reagents : NEt₃ (2 eq.), CH₂Cl₂.
Conditions : 0°C → RT, 6 h.
Yield : 78%.
Comparative Analysis of Coupling Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | EDC, HOBt, DMF | DMF | 92 | 98 |
| Acid Chloride | ClCOCl, NEt₃ | CH₂Cl₂ | 78 | 95 |
| HATU | HATU, DIPEA | DMF | 90 | 97 |
Key Insight : EDC/HOBt offers superior yield and purity compared to acid chloride methods, with fewer side products.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, biphenyl-H), 7.72 (d, J = 8.4 Hz, 2H), 7.60–7.45 (m, 4H), 7.30 (s, 1H, furan-H), 6.40 (s, 1H, furan-H), 4.10 (m, 1H, CH), 2.90 (dd, J = 13.6, 6.8 Hz, 1H), 2.75 (dd, J = 13.6, 6.8 Hz, 1H), 1.25 (d, J = 6.8 Hz, 3H, CH₃).
- HRMS : [M+H]⁺ calc. for C₂₀H₁₈NO₂: 316.1338; found: 316.1335.
Scale-Up Considerations and Industrial Feasibility
Cost Analysis
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 23 (ideal: <10).
- E-Factor : 18 (solvent waste dominates).
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce primary or secondary amines.
Scientific Research Applications
N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Nitrogen
The target compound’s furan-propan-2-ylamine substituent distinguishes it from other biphenyl carboxamides. Key comparisons include:
*Estimated based on structural analogs.
Key Observations :
- The furan group confers lower logP compared to thiazole-containing analogs (e.g., Y030-2401) due to oxygen’s electronegativity and reduced lipophilicity .
- Bulky substituents like cyclooctyl (Compound 7) may hinder membrane permeability but improve target specificity .
Electronic and Steric Effects
- Furan vs. Fluorine/Methoxy Groups : Fluorinated analogs (e.g., 2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide, 19a) exhibit electron-withdrawing effects that enhance metabolic stability but reduce solubility. The furan ring’s oxygen provides resonance stabilization and moderate polarity, balancing solubility and binding affinity .
- Heterocyclic vs. Aromatic Substituents : Thiazole (Y030-2401) and indole derivatives (e.g., N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide) introduce nitrogen/sulfur atoms that influence hydrogen-bonding networks, whereas furan’s oxygen may engage in weaker dipole interactions .
Biological Activity
N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a combination of a furan ring and a biphenyl structure with a carboxamide functional group. The molecular formula is , and it has a molecular weight of 305.4 g/mol. The specific arrangement of these components contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.4 g/mol |
| Structure Features | Furan + Biphenyl + Carboxamide |
Targets of Action
Currently, the specific biological targets of this compound remain largely unidentified. Ongoing research aims to elucidate these targets, which may include various enzymes and receptors involved in inflammatory and cancerous processes.
Mode of Action
The compound's mode of action is hypothesized to involve interactions with key biological pathways. The carboxamide group may facilitate hydrogen bonding with biological macromolecules, while the furan ring can participate in electrophilic reactions due to its electron-rich nature. This dual functionality suggests potential for diverse interactions within cellular environments.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
- Anticancer Properties : Studies have demonstrated that derivatives of biphenyl compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Comparative Biological Activity
The following table summarizes the biological activities of similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Furan + Biphenyl + Carboxamide | Anti-inflammatory, Anticancer |
| N-(4-fluorophenyl)-N'-(furan-3-yl)urea | Furan + Fluorophenyl | Anti-inflammatory |
| N-benzoyl-N'-(furan-3-yl)hydrazine | Furan + Hydrazine | Anticancer |
| N-(1-naphthalenyl)-N'-(furan-3-yl)urea | Furan + Naphthalene | Varies |
Case Studies and Research Findings
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Antitumor Activity : A study reported that derivatives with similar structural motifs exhibited IC50 values ranging from 0.20 to 2.58 μM against various cancer cell lines including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells .
- Mechanism-Based Approaches : Research into related heterocyclic compounds has shown that modifications can significantly enhance their bioactivity, suggesting that systematic structural optimization could yield more potent derivatives .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are still under investigation. These properties are crucial for determining the bioavailability and therapeutic efficacy of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
